Copper(II) hexafluoroacetylacetonate hydrate

Catalog No.
S1799536
CAS No.
155640-85-0
M.F
C10H6CuF12O5
M. Wt
497.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) hexafluoroacetylacetonate hydrate

CAS Number

155640-85-0

Product Name

Copper(II) hexafluoroacetylacetonate hydrate

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate

Molecular Formula

C10H6CuF12O5

Molecular Weight

497.68 g/mol

InChI

InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;;

InChI Key

DBDCQCFMFYPMNY-SUXDNRKISA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Cu+2]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Cu]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu]

Catalyst for Organic Reactions

Copper(II)hexafluoroacetylacetonate hydrate exhibits catalytic activity in various organic reactions. The copper(II) center can activate organic molecules, facilitating bond formation and cleavage. Research has explored its use in:

  • C-C bond formation reactions: The compound can act as a catalyst for reactions like aldol condensation and Heck reactions, which are crucial for creating carbon-carbon bonds in organic molecules [].
  • C-H bond activation: The copper(II) center can activate unreactive C-H bonds in organic molecules, enabling further functionalization. Studies have shown its potential in aromatic C-H bond amination reactions [].

These are just a few examples, and research continues to explore the catalytic applications of Copper(II)hexafluoroacetylacetonate hydrate in organic synthesis.

Precursor for Metal-Organic Frameworks (MOFs)

Copper(II)hexafluoroacetylacetonate hydrate can serve as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with highly porous structures, making them attractive for applications in gas storage, separation, and catalysis. The copper(II) ions and hfac ligands can self-assemble under specific conditions to form the desired MOF structure [].

Material Science Applications

The unique properties of Copper(II)hexafluoroacetylacetonate hydrate, such as its thermal stability and volatility, make it valuable in material science research. It can be used for:

  • Chemical vapor deposition (CVD): This technique allows for the deposition of thin films of copper or copper-containing materials onto various substrates. Copper(II)hexafluoroacetylacetonate hydrate can be a precursor for CVD due to its volatility at elevated temperatures [].
  • Preparation of advanced materials: Researchers have explored using the compound to synthesize copper nanoparticles, which have potential applications in electronics and catalysis.

Copper(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula C10H6CuF12O5\text{C}_{10}\text{H}_6\text{CuF}_{12}\text{O}_5. This compound typically appears as a blue-green powder or crystalline solid and is characterized by its unique hexafluoroacetylacetonate ligands, which confer distinct chemical properties. The compound is known for its stability and sensitivity to air, with a melting point ranging from 100 to 135 °C and a boiling point around 200 °C .

, particularly in coordination chemistry. It can react with various ligands to form different complexes. For example, it can be used in the synthesis of metal-organic frameworks or as a catalyst in organic reactions. The compound can also participate in redox reactions due to the presence of copper in its +2 oxidation state, allowing it to act as an oxidizing agent under certain conditions .

Several methods exist for synthesizing copper(II) hexafluoroacetylacetonate hydrate:

  • Direct Reaction: This involves reacting copper(II) acetate with hexafluoroacetylacetone in a solvent such as ethanol or methanol under controlled conditions.
  • Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to facilitate the reaction between copper salts and hexafluoroacetylacetone.
  • Solvothermal Methods: Similar to hydrothermal synthesis but conducted in organic solvents, which can influence the morphology and crystallinity of the final product .

Copper(II) hexafluoroacetylacetonate hydrate has several applications:

  • Catalysis: It is employed as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
  • Material Science: The compound is used in the development of metal-organic frameworks and other advanced materials.
  • Electronics: Due to its unique properties, it finds applications in electronic materials and thin-film deposition processes .

Interaction studies involving copper(II) hexafluoroacetylacetonate hydrate focus on its behavior in various environments and its interactions with other compounds. Research indicates that it can form stable complexes with various ligands, enhancing its utility in catalysis and material science. Additionally, studies on its interaction with biological systems are essential for understanding its potential therapeutic applications and toxicity profiles .

Copper(II) hexafluoroacetylacetonate hydrate shares similarities with several other coordination compounds. Here are some comparable compounds:

Compound NameFormulaUnique Properties
Copper(II) acetylacetonateC5H7CuO2\text{C}_5\text{H}_7\text{CuO}_2Exhibits different solubility and stability
Nickel(II) hexafluoroacetylacetonateC10H6NiF12O5\text{C}_{10}\text{H}_6\text{NiF}_{12}\text{O}_5Similar ligand structure but different metal center
Iron(III) hexafluoroacetylacetonateC10H6FeF12O5\text{C}_{10}\text{H}_6\text{FeF}_{12}\text{O}_5Shows distinct magnetic properties due to iron

Uniqueness

Copper(II) hexafluoroacetylacetonate hydrate is unique due to its specific ligand environment provided by the hexafluoroacetylacetonate group, which enhances its stability and reactivity compared to other metal complexes. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and material science applications .

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

496.931958 g/mol

Monoisotopic Mass

496.931958 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-15

Explore Compound Types